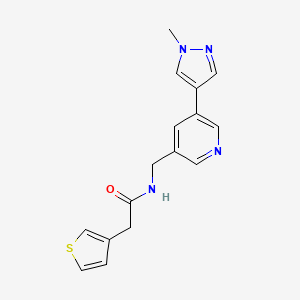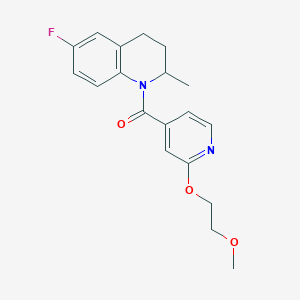
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone is a synthetic compound belonging to the class of quinolines and pyridines. Its structure incorporates a fluorine atom, a methyl group, and a complex pyridinyl moiety, leading to unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone can involve multiple steps, starting from the preparation of the quinoline and pyridine components, followed by their linkage through methanone formation. Typical conditions might include controlled temperatures, inert atmospheres, and the use of catalysts to drive reactions toward the desired products.
Industrial Production Methods: : Industrial synthesis may involve large-scale processes where each step is optimized for yield and efficiency. Key factors include the availability of starting materials, scalability of the reactions, and the ability to purify the final product using methods like recrystallization or chromatography.
化学反应分析
Types of Reactions: : This compound can undergo various chemical transformations such as:
Oxidation: : Can lead to the formation of corresponding ketones or acids depending on the oxidizing agent used.
Reduction: : Can produce alcohols or amines, typically employing reagents like sodium borohydride or hydrogen gas with a catalyst.
Substitution Reactions: : Various nucleophiles can substitute the fluorine or methoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkoxides, halides.
Major Products Formed: : Depending on the type of reaction, the products may include substituted quinolines or pyridines, aliphatic alcohols, or amides.
科学研究应用
In Chemistry: : Used as a precursor or intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a candidate for studying the electronic effects of fluorine and methoxy groups.
In Biology: : It may interact with various biological receptors due to its structural similarity to natural ligands. Its pharmacological properties are of interest for drug development.
In Medicine:
In Industry: : Employed in the manufacture of specialty chemicals and materials with specific properties, such as corrosion inhibitors or fluorescent dyes.
作用机制
Molecular Targets and Pathways: : The compound can interact with biological targets by mimicking natural substrates or inhibitors. The fluorine atom can enhance binding affinity by engaging in hydrogen bonding or electrostatic interactions. The methoxyethoxy group may increase solubility and bioavailability.
相似化合物的比较
Similar Compounds: : Related compounds include:
(6-chloro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-ethoxypyridin-4-yl)methanone
Uniqueness: : What sets this compound apart is its specific substitution pattern, which affects its physical and chemical properties. The presence of fluorine can enhance its biological activity and stability, while the methoxyethoxy group can improve its pharmacokinetic profile.
This compound's intriguing structure and properties make it a valuable subject for ongoing research in multiple scientific domains.
属性
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(2-methoxyethoxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-13-3-4-14-11-16(20)5-6-17(14)22(13)19(23)15-7-8-21-18(12-15)25-10-9-24-2/h5-8,11-13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSBGDIQQRQJEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CC(=NC=C3)OCCOC)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
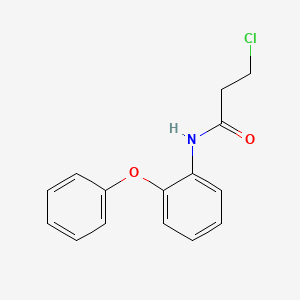
![ethyl 1-(4-methylphenyl)-4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2698141.png)
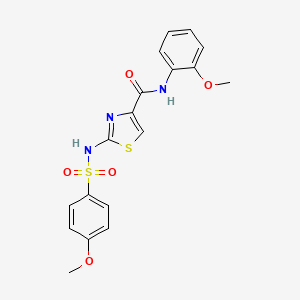
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2698143.png)
![3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2698144.png)
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2698145.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate](/img/structure/B2698150.png)
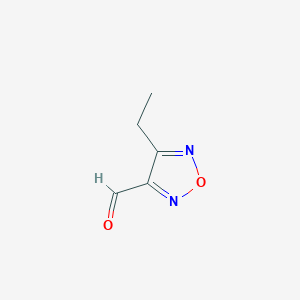
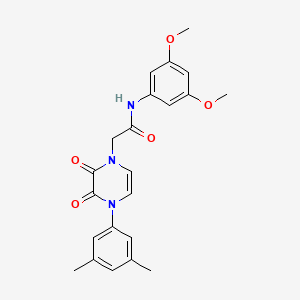
![6-hydroxy-11-(4-methoxyphenyl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2698154.png)
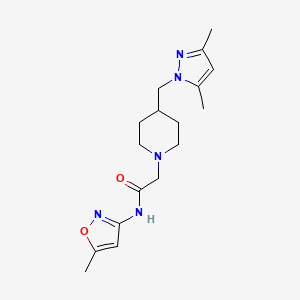
![(E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2698158.png)
